molecular formula C8H6N2O B040063 Imidazo[1,2-a]pyridine-6-carbaldehyde CAS No. 116355-16-9

Imidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B040063
CAS No.: 116355-16-9
M. Wt: 146.15 g/mol
InChI Key: VDWYLKPRUHCLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest due to its versatile applications in medicinal chemistry, material science, and organic synthesis .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been found to inhibit various tumor cell lines , suggesting that they may target proteins or pathways involved in cell proliferation.

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of applications of imidazo[1,2-a]pyridines in medicinal chemistry , it is likely that this compound affects multiple pathways

Result of Action

In vitro anticancer assays have shown that synthetic compounds related to Imidazo[1,2-a]pyridine-6-carbaldehyde exhibit submicromolar inhibitory activity against various tumor cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation, potentially leading to the death of cancer cells.

Action Environment

The functionalization of imidazo[1,2-a]pyridines can be achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies suggest that the compound’s action could potentially be influenced by factors such as the presence of transition metals, oxygen levels, and light exposure.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also amenable to functionalization via radical reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include imidazo[1,2-a]pyridine-6-carboxylic acid, imidazo[1,2-a]pyridine-6-methanol, and various substituted derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWYLKPRUHCLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428180
Record name Imidazo[1,2-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116355-16-9
Record name Imidazo[1,2-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-6-carbaldehyde
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-a]pyridine-6-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-a]pyridine-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-a]pyridine-6-carbaldehyde
Reactant of Route 6
Imidazo[1,2-a]pyridine-6-carbaldehyde
Customer
Q & A

Q1: What are the advantages of the described method for synthesizing imidazo[1,2-a]pyridine-6-carbaldehyde?

A1: The research highlights a novel, catalyst-controlled approach to synthesizing this compound derivatives []. This method offers several benefits:

  • Regiodivergent Synthesis: By choosing either [RhCp*Cl2]2 or Pd(OAc)2 as the catalyst, researchers can selectively produce either 5-arylnaphtho[1',2':4,5]imidazo[1,2-a]pyridine-6-carbaldehydes or 1,7-diarylimidazo[5,1,2-cd]indolizine-6-carbaldehydes, respectively []. This control over regioselectivity is crucial for accessing diverse chemical structures.
  • Broad Substrate Scope: The reaction tolerates a variety of substituents on both the 2-arylimidazo[1,2-a]pyridine and cinnamaldehyde starting materials, increasing its applicability [].
  • Functional Group Tolerance: The reaction proceeds smoothly in the presence of various functional groups, simplifying synthetic planning and reducing the need for protecting group strategies [].
  • High Yielding: The reported yields for the annulated products are good, making this a practical synthetic approach [].
  • Versatile Aldehyde Functionality: The aldehyde group in the synthesized compounds serves as a versatile handle for further chemical transformations, enabling the creation of diverse libraries of compounds [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.